Zirconium(IV)-n-Propoxid

Übersicht

Beschreibung

It is a metal alkoxide that is highly reactive with water and is used as a precursor material for the synthesis of zirconium oxide thin films . This compound is typically available as a solution in 1-propanol and is known for its applications in various fields, including materials science and nanotechnology .

Wissenschaftliche Forschungsanwendungen

Zirconium(IV) propoxide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Zirconium(IV) Propoxide, also known as Tetrapropyl zirconate, is a metal alkoxide . Its primary targets are various materials where it acts as a precursor for the synthesis of zirconium oxide thin films . These thin films have applications in optical, electronic, and magnetic fields .

Mode of Action

Zirconium(IV) Propoxide interacts with its targets through a process known as atmospheric pressure electrospray . This process involves the use of Zirconium(IV) Propoxide as a precursor material, which under specific conditions, leads to the formation of zirconium oxide thin films .

Biochemical Pathways

The synthesis of zirconium oxide thin films involves a series of chemical reactions. Initially, the Zirconium(IV) Propoxide is stirred in ethanol at 70 °C for 30 min, followed by the addition of an ammoniacal solution as the hydrolyzing agent . Subsequently, sucrose is added to the solution as a gelation agent under stirring at 110 °C, resulting in the formation of the sol . This process affects the structure, size, shape, and morphology of the resulting zirconium oxide thin films .

Pharmacokinetics

The compound is highly reactive with water , and its concentration, form, and density can impact its reactivity and the resulting zirconium oxide thin films.

Result of Action

The primary result of Zirconium(IV) Propoxide’s action is the formation of zirconium oxide thin films . These films have numerous applications in various fields such as the production of nanocatalysts, nanosensors, adsorbents, and more . Additionally, they have exceptional biomedical applications in dentistry and drug delivery .

Action Environment

The action of Zirconium(IV) Propoxide is influenced by environmental factors. For instance, the compound is highly reactive with water , suggesting that the presence of water can significantly affect its reactivity and the resulting products. Furthermore, the temperature at which the compound is processed can also impact the formation of the zirconium oxide thin films .

Biochemische Analyse

Biochemical Properties

Zirconium(IV) Propoxide plays a crucial role in biochemical reactions, particularly in the synthesis of zirconia-based nanomaterials. These nanomaterials exhibit high thermal stability, luminescence, refractive index, chemical stability, high specific area, biocompatibility, and significant antibacterial, antioxidant, and antifungal properties . Zirconium(IV) Propoxide interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, it can be used in the sol-gel method to produce spherical mesoporous zirconia nanoparticles, which involve interactions with surfactants, ethanol, and alkali halides . These interactions are essential for obtaining specific phases and shapes of the nanomaterials.

Cellular Effects

The effects of Zirconium(IV) Propoxide on various types of cells and cellular processes are profound. Zirconia-based nanomaterials derived from Zirconium(IV) Propoxide have shown exceptional biomedical applications, including anti-microbial, antioxidant, and anti-cancer activities . These nanomaterials influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, coating with zirconia nanoparticles has demonstrated resistance to acid attacks and remarkable activity against oral pathogens . This indicates that Zirconium(IV) Propoxide can significantly impact cellular processes and enhance cell function.

Molecular Mechanism

At the molecular level, Zirconium(IV) Propoxide exerts its effects through various binding interactions with biomolecules. During the synthesis of zirconia-based nanomaterials, Zirconium(IV) Propoxide undergoes hydrolysis and polycondensation reactions, leading to the formation of zirconium oxide networks . These networks interact with enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The molecular mechanism of action involves the formation of stable sols and thin films, which are crucial for the desired properties of the nanomaterials.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zirconium(IV) Propoxide change over time due to its stability and degradation properties. Studies have shown that the thermal conductivity and thermal effusivity of hybrid films containing Zirconium(IV) Propoxide are not significantly affected by the addition of the compound . The stability of Zirconium(IV) Propoxide in various conditions, such as exposure to moisture and temperature changes, can influence its long-term effects on cellular function. The compound’s stability and degradation properties are essential considerations in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Zirconium(IV) Propoxide vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including respiratory irritation, drowsiness, and dizziness . It is crucial to determine the threshold effects and optimal dosages to avoid toxicity while maximizing the compound’s beneficial effects. Animal studies have shown that Zirconium(IV) Propoxide can influence various physiological processes, and careful dosage management is necessary to ensure safety and efficacy.

Metabolic Pathways

Zirconium(IV) Propoxide is involved in several metabolic pathways, particularly in the synthesis of zirconia-based nanomaterials. The compound interacts with enzymes and cofactors during the hydrolysis and polycondensation reactions, leading to the formation of zirconium oxide networks . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which Zirconium(IV) Propoxide is involved.

Transport and Distribution

Within cells and tissues, Zirconium(IV) Propoxide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding the transport and distribution mechanisms of Zirconium(IV) Propoxide is essential for optimizing its applications in biochemistry and ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of Zirconium(IV) Propoxide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that Zirconium(IV) Propoxide exerts its effects precisely where needed, enhancing its efficacy in biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zirconium(IV) propoxide can be synthesized through the reaction of zirconium tetrachloride with propanol in the presence of a base. The reaction typically proceeds as follows:

ZrCl4+4C3H7OH→Zr(OPr)4+4HCl

where Zr(OPr)₄ represents zirconium(IV) propoxide and C₃H₇OH is propanol .

Industrial Production Methods: In industrial settings, zirconium(IV) propoxide is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product. The resulting solution is then purified and concentrated to the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Zirconium(IV) propoxide undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It is highly reactive with water, leading to the formation of zirconium oxide and propanol:

Zr(OPr)4+2H2O→ZrO2+4C3H7OH

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Condensation: This reaction involves the formation of zirconium-oxygen-zirconium bonds, often facilitated by the presence of an acid or base catalyst.

Major Products: The major product of the hydrolysis reaction is zirconium oxide (ZrO₂), which is a valuable material in various applications, including ceramics and coatings .

Vergleich Mit ähnlichen Verbindungen

Zirconium(IV) isopropoxide: Similar to zirconium(IV) propoxide but uses isopropanol instead of propanol.

Zirconium(IV) butoxide: Uses butanol as the alcohol component.

Uniqueness: Zirconium(IV) propoxide is unique due to its specific reactivity with propanol, which allows for the controlled synthesis of zirconium oxide thin films and nanoparticles. Its high reactivity with water makes it an excellent precursor for various applications in materials science and nanotechnology .

Eigenschaften

CAS-Nummer |

23519-77-9 |

|---|---|

Molekularformel |

C3H8OZr |

Molekulargewicht |

151.32 g/mol |

IUPAC-Name |

propan-1-ol;zirconium |

InChI |

InChI=1S/C3H8O.Zr/c1-2-3-4;/h4H,2-3H2,1H3; |

InChI-Schlüssel |

RQIHICWHMWNVSA-UHFFFAOYSA-N |

SMILES |

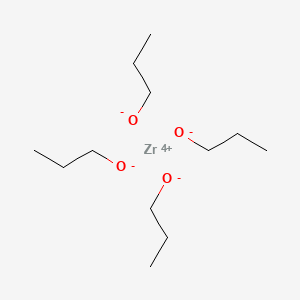

CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Zr+4] |

Kanonische SMILES |

CCCO.[Zr] |

| 23519-77-9 | |

Physikalische Beschreibung |

Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes. Liquid |

Piktogramme |

Flammable; Corrosive; Irritant |

Synonyme |

tetra-n-propyl zirconate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Zirconium(IV) propoxide?

A1: Zirconium(IV) propoxide is represented by the molecular formula Zr(OC3H7)4. Its molecular weight is 327.56 g/mol.

Q2: How does the structure of Zirconium(IV) propoxide influence its reactivity?

A2: The presence of four propoxide groups (OC3H7) linked to the central zirconium atom makes Zirconium(IV) propoxide highly reactive towards hydrolysis. This characteristic allows it to readily form zirconium oxide (ZrO2) networks upon exposure to water, making it a versatile precursor in sol-gel processing. []

Q3: What makes Zirconium(IV) propoxide suitable for high-temperature applications?

A3: Zirconium(IV) propoxide serves as a precursor for Zirconia (ZrO2), a ceramic material known for its high melting point and excellent thermal stability. This makes Zirconium(IV) propoxide-derived coatings suitable for high-temperature applications like thermal barrier coatings in gas turbines. []

Q4: Can Zirconium(IV) propoxide derived coatings protect aluminum alloys from corrosion?

A5: Yes, research indicates that hybrid sol-gel coatings incorporating Zirconium(IV) propoxide and 3-glycidoxypropyltrimetoxysilane exhibit promising anticorrosion properties for aluminum alloys, particularly when combined with cerium nitrate as a corrosion inhibitor. []

Q5: How does Zirconium(IV) propoxide enhance the scratch resistance of polycarbonate?

A6: Studies reveal that incorporating Zirconium(IV) propoxide into hybrid organic–inorganic films applied to polycarbonate surfaces can significantly improve their scratch resistance. This enhancement stems from the increased plasticity imparted by Zirconium(IV) propoxide to the coating. []

Q6: Can Zirconium(IV) propoxide be utilized in the synthesis of catalysts for CO oxidation?

A7: Research demonstrates the successful synthesis of highly efficient gold catalysts supported on ZnO−ZrO2 for low-temperature CO oxidation. These catalysts were synthesized via a sol–gel method using Zirconium(IV) propoxide and Zn(NO3)2 aqueous solutions. []

Q7: How does the presence of acetylacetone affect the hydrolysis of Zirconium(IV) propoxide?

A8: Acetylacetone acts as a chelating agent, modifying the hydrolysis and condensation kinetics of Zirconium(IV) propoxide during sol-gel processes. This can influence the final properties of the resulting material. []

Q8: What is the role of Zirconium(IV) propoxide in the synthesis of materials for environmental remediation?

A9: Zirconium(IV) propoxide serves as a precursor for synthesizing hybrid sol-gel materials with catalytic properties. For instance, a material derived from Zirconium(IV) propoxide and 2,4-pentanedione demonstrated efficiency in removing the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) from water through a sorption/degradation process. []

Q9: Can Zirconium(IV) propoxide-derived materials be used in photocatalysis?

A10: Yes, researchers have successfully synthesized TiO2–ZrO2 mixed oxide catalysts using Zirconium(IV) propoxide for the photocatalytic reduction of carbon dioxide. These catalysts demonstrate potential for applications in environmental remediation and renewable energy production. []

Q10: What is the common synthesis route for Zirconium(IV) propoxide-based materials?

A11: The sol-gel method is widely employed for synthesizing Zirconium(IV) propoxide-based materials. This method involves hydrolysis and condensation reactions of Zirconium(IV) propoxide in a suitable solvent, often in the presence of additives to control the reaction kinetics and final material properties. []

Q11: What analytical techniques are useful for characterizing Zirconium(IV) propoxide-derived materials?

A11: Several analytical techniques are essential for characterizing materials derived from Zirconium(IV) propoxide. These include:

- X-ray diffraction (XRD): This technique provides insights into the crystalline phases present in the material, offering valuable information about its structure and properties. []

- Scanning electron microscopy (SEM): SEM allows visualization of the material's morphology and microstructure, revealing crucial details about particle size, shape, and distribution. []

- Transmission electron microscopy (TEM): This technique offers higher resolution imaging compared to SEM, enabling the observation of nanoscale features and structures within the material. []

- Fourier transform infrared spectroscopy (FTIR): FTIR is instrumental in identifying the functional groups and chemical bonds present in the material. []

- Nuclear magnetic resonance (NMR) spectroscopy: Solid-state NMR techniques like 29Si and 17O MAS NMR provide information about the local atomic environment, revealing details about the coordination and bonding of zirconium and other elements in the material. []

- X-ray photoelectron spectroscopy (XPS): XPS is a surface-sensitive technique providing insights into the elemental composition and chemical states of the elements present on the material's surface. []

Q12: How is the thermal behavior of Zirconium(IV) propoxide sols characterized?

A13: Thermal analysis techniques, such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), are employed to investigate the thermal behavior of Zirconium(IV) propoxide sols. These techniques provide information about phase transitions, decomposition temperatures, and weight loss during heating, which is crucial for optimizing processing conditions. []

Q13: What safety precautions should be taken when handling Zirconium(IV) propoxide?

A13: Zirconium(IV) propoxide is moisture-sensitive and should be handled under inert conditions using appropriate personal protective equipment. Proper ventilation and waste disposal procedures are crucial to ensure safe handling and minimize environmental impact.

Q14: What are the potential future directions for research on Zirconium(IV) propoxide?

A14: Future research on Zirconium(IV) propoxide is likely to focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)

![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)